molecular formula C11H17NO B14850655 3-(Dimethylamino)-2-isopropylphenol

3-(Dimethylamino)-2-isopropylphenol

Cat. No.: B14850655
M. Wt: 179.26 g/mol
InChI Key: KBEFJBPDGILERE-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-isopropylphenol is an organic compound characterized by the presence of a dimethylamino group and an isopropyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-isopropylphenol typically involves the reaction of dimethylamine with a suitable precursor, such as resorcinol. One common method involves reacting dimethylamine aqueous solution with resorcinol to obtain crude this compound. The crude product is then purified through a series of steps, including the addition of industrial liquid alkali, extraction with toluene, neutralization, washing, and vacuum distillation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-isopropylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers, esters, or other substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of ethers or esters.

Scientific Research Applications

3-(Dimethylamino)-2-isopropylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-isopropylphenol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with cellular signaling pathways and modulate gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)-2-isopropylphenol is unique due to the presence of both the dimethylamino group and the isopropyl group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-(dimethylamino)-2-propan-2-ylphenol

InChI

InChI=1S/C11H17NO/c1-8(2)11-9(12(3)4)6-5-7-10(11)13/h5-8,13H,1-4H3

InChI Key

KBEFJBPDGILERE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=C1O)N(C)C

Origin of Product

United States

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